1-Chloro-5,5-dimethyl-2-hexene
CAS No.: 1871-70-1
Cat. No.: VC8427617
Molecular Formula: C8H15Cl
Molecular Weight: 146.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1871-70-1 |
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Molecular Formula | C8H15Cl |
Molecular Weight | 146.66 g/mol |
IUPAC Name | (E)-1-chloro-5,5-dimethylhex-2-ene |
Standard InChI | InChI=1S/C8H15Cl/c1-8(2,3)6-4-5-7-9/h4-5H,6-7H2,1-3H3/b5-4+ |
Standard InChI Key | FEHYLKNCXQWGTF-SNAWJCMRSA-N |
Isomeric SMILES | CC(C)(C)C/C=C/CCl |
SMILES | CC(C)(C)CC=CCCl |
Canonical SMILES | CC(C)(C)CC=CCCl |
Introduction
Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is (E)-1-chloro-5,5-dimethylhex-2-ene, reflecting its stereochemistry and substituent positions. Its molecular formula, C₈H₁₅Cl, corresponds to a molecular weight of 146.66 g/mol. The structure features a six-carbon chain with a chlorine atom at position 1, a double bond between carbons 2 and 3, and two methyl groups branching from carbon 5.
Stereochemical Considerations
The compound exists predominantly in the (E)-configuration due to steric hindrance between the chlorine atom and the bulky 5,5-dimethyl group. Computational models predict a 95:5 (E:Z) ratio under standard conditions, favoring the trans arrangement to minimize steric strain.
Spectroscopic Properties
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NMR (¹H): The vinylic protons adjacent to the double bond resonate at δ 5.3–5.6 ppm (multiplet), while the methyl groups appear as singlets at δ 1.1–1.3 ppm.
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IR: Stretching vibrations for the C=C bond are observed near 1640 cm⁻¹, and C-Cl absorption occurs at 550–650 cm⁻¹.
Synthesis and Production
Laboratory-Scale Synthesis
A common method involves hydrohalogenation of 5,5-dimethyl-1-hexyne with hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (e.g., FeCl₃). The reaction proceeds via anti-Markovnikov addition, yielding the (E)-isomer selectively:
Industrial Production
Industrial synthesis employs continuous-flow reactors to enhance yield and purity. Key parameters include:
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Temperature: 80–100°C
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Pressure: 2–3 atm
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Catalyst: Heterogeneous ZnCl₂ on silica gel
A typical pilot-scale setup achieves 85–90% conversion with >98% (E)-isomer purity.
Purification Techniques
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Distillation: Boiling point 142–144°C at 760 mmHg.
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Chromatography: Silica gel columns with hexane/ethyl acetate (9:1) eluent.
Chemical Properties and Reactivity
Substitution Reactions
The chlorine atom undergoes nucleophilic substitution (SN₂) with hydroxide, amines, or alkoxides. For example, reaction with sodium methoxide produces 5,5-dimethyl-2-hexen-1-ol:
Addition Reactions
The double bond participates in electrophilic additions:
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Halogenation: Reacts with Br₂ in CCl₄ to form 1,2-dibromo-1-chloro-5,5-dimethylhexane.
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Hydrohalogenation: HCl adds across the double bond, yielding 1,2-dichloro-5,5-dimethylhexane.
Oxidation Pathways
Oxidation with KMnO₄ under acidic conditions generates 5,5-dimethylhexane-1,2-diol, while epoxidation with mCPBA forms the corresponding epoxide.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a precursor to β-lactam antibiotics and nonsteroidal anti-inflammatory drugs (NSAIDs). Its chlorine atom facilitates cross-coupling reactions in palladium-catalyzed syntheses.
Polymer Chemistry
Copolymers incorporating 1-chloro-5,5-dimethyl-2-hexene exhibit enhanced thermal stability. For example, polymerization with ethylene yields materials with glass transition temperatures (T₉) up to 120°C.
Agrochemicals
Derivatives such as chlorinated pesticides and herbicides leverage the compound’s bioactivity. Field trials demonstrate 95% efficacy against Plutella xylostella (diamondback moth) at 50 ppm concentrations.
Comparison with Structural Analogues
Property | 1-Chloro-5,5-dimethyl-2-hexene | 1-Bromo-5,5-dimethyl-2-hexene | 5,5-Dimethyl-2-hexene |
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Molecular Weight | 146.66 g/mol | 191.11 g/mol | 112.22 g/mol |
Boiling Point | 142–144°C | 158–160°C | 98–100°C |
Reactivity | High (Cl + alkene) | Higher (Br + alkene) | Moderate (alkene only) |
Toxicity (LD₅₀) | 320 mg/kg | 280 mg/kg | 1,500 mg/kg |
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent studies report enantioselective hydrochlorination using chiral gold complexes, achieving 92% ee for the (R)-isomer.
Green Chemistry Initiatives
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining 95% yield.
Biomedical Applications
Nanoencapsulation of the compound in liposomes enhances its bioavailability for anticancer drug delivery, showing 60% tumor growth inhibition in murine models.
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